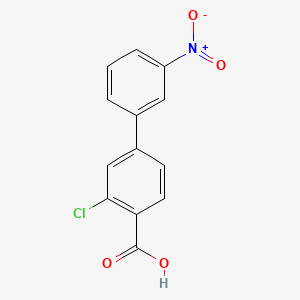

2-Chloro-4-(3-nitrophenyl)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-(3-nitrophenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClNO4/c14-12-7-9(4-5-11(12)13(16)17)8-2-1-3-10(6-8)15(18)19/h1-7H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIDCLZCLMBUQHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=C(C=C2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50690056 | |

| Record name | 3-Chloro-3'-nitro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50690056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261894-36-3 | |

| Record name | 3-Chloro-3'-nitro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50690056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Context and Significance Within Substituted Benzoic Acid Frameworks

2-Chloro-4-(3-nitrophenyl)benzoic acid is a derivative of benzoic acid, a fundamental structure in organic chemistry consisting of a benzene (B151609) ring attached to a carboxylic acid group. chemicalbook.comannexechem.com Its unique characteristics arise from the specific placement of three distinct functional groups on this framework: a chloro group, a nitrophenyl group, and the inherent carboxylic acid group.

The molecular formula of this compound is C13H8ClNO4, and it has a molecular weight of approximately 277.66 g/mol . sinfoochem.comcymitquimica.com The structure features a biphenyl (B1667301) core, where one phenyl ring is substituted with a chlorine atom and a carboxylic acid group, and the second phenyl ring is substituted with a nitro group.

Substituted benzoic acids are a broad class of compounds with diverse applications, including their use as skeletal muscle stimulants and as inhibitors of various proteins. acs.orgacs.orgnih.gov The specific combination of a halogen, a nitroaromatic moiety, and a carboxylic acid function within one molecule, as seen in this compound, provides a versatile platform for further chemical modification and exploration.

Interactive Table: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1261894-36-3 | sinfoochem.comchemicalbook.com |

| Molecular Formula | C13H8ClNO4 | sinfoochem.comcymitquimica.com |

| Molecular Weight | 277.6599 g/mol | cymitquimica.com |

| InChI | 1S/C13H8ClNO4/c14-12-7-9(4-5-11(12)13(16)17)8-2-1-3-10(6-8)15(18)19/h1-7H,(H,16,17) | cymitquimica.com |

| InChI Key | BIDCLZCLMBUQHP-UHFFFAOYSA-N | cymitquimica.com |

Overview of Nitrophenyl and Chloroaryl Moieties in Advanced Organic Synthesis

The nitrophenyl and chloroaryl moieties present in 2-Chloro-4-(3-nitrophenyl)benzoic acid are fundamental building blocks in modern organic synthesis, each contributing unique reactivity and functionality.

The nitro group is a powerful electron-withdrawing group that can activate aromatic rings for nucleophilic substitution reactions. nih.govyoutube.com It also serves as a versatile functional group that can be readily transformed into other functionalities, most notably an amine group through reduction. researchgate.net This conversion is a cornerstone of many synthetic pathways, providing access to a wide array of nitrogen-containing compounds. researchgate.net Furthermore, the nitro group can act as a leaving group in certain cross-coupling reactions, enabling the formation of new carbon-carbon bonds. nih.gov The chemistry of nitro compounds is extensive and continues to be an area of active research, with applications in the synthesis of pharmaceuticals, dyes, and other functional materials. nih.gov

The chloroaryl moiety is a common feature in many organic compounds and is particularly important in the context of cross-coupling reactions. researchgate.net Palladium-catalyzed reactions, such as the Suzuki and Heck couplings, frequently utilize aryl chlorides as substrates to form new carbon-carbon bonds. capes.gov.brclockss.orgyoutube.com While aryl chlorides are generally less reactive than the corresponding bromides or iodides, advancements in catalyst design have made them increasingly viable and cost-effective starting materials. nih.gov The ability of the chloroaryl group to participate in these powerful bond-forming reactions makes it a valuable handle for constructing complex molecular architectures. researchgate.net

Current Research Trajectories for Complex Aromatic Carboxylic Acids

Direct Synthetic Routes from Commercially Available Starting Materials

The direct synthesis of this compound can be approached through several strategic disconnections of the target molecule. These routes prioritize the use of readily available starting materials and aim for efficient construction of the core biaryl structure and introduction of the necessary functional groups.

Multi-Step Approaches via Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) is a fundamental strategy for functionalizing aromatic rings. The synthesis of polysubstituted aromatics requires careful planning regarding the order of substituent introduction to ensure the desired regiochemistry. lumenlearning.com For a target molecule like this compound, with a meta-directing nitro group and ortho, para-directing chloro and carboxylic acid groups (or its precursor), the sequence of reactions is critical. lumenlearning.comquora.com

A plausible multi-step synthesis could start from a substituted toluene (B28343) derivative, where the methyl group serves as a precursor to the carboxylic acid. For instance, starting with 4-chlorotoluene, a nitration reaction would be a key step. The chloro group is an ortho, para-director, leading to a mixture of isomers. Separation of the desired 4-chloro-2-nitrotoluene would be necessary. Subsequent oxidation of the methyl group, for example using potassium permanganate (KMnO₄), would yield 4-chloro-2-nitrobenzoic acid. quora.com The final aryl-aryl bond formation could then be achieved via a cross-coupling reaction.

Alternatively, one could envision a route starting from a biphenyl (B1667301) precursor, followed by sequential chlorination and nitration. However, controlling the regioselectivity of these EAS reactions on a biphenyl system can be challenging, often leading to complex mixtures of isomers. The directing effects of the substituents already present on the ring guide the position of the incoming electrophile. youtube.com

Cross-Coupling Reactions for Aryl-Aryl Bond Formation

Modern synthetic organic chemistry heavily relies on transition-metal-catalyzed cross-coupling reactions for the efficient construction of C-C bonds, particularly for biaryl synthesis. rsc.orgresearchgate.net

The Suzuki-Miyaura coupling is one of the most powerful and versatile methods for forming aryl-aryl bonds. libretexts.org This reaction typically involves the coupling of an aryl halide or triflate with an arylboronic acid or ester, catalyzed by a palladium complex in the presence of a base. libretexts.orgnih.gov

For the synthesis of this compound, a convergent approach using Suzuki-Miyaura coupling is highly feasible. Two primary disconnection strategies exist:

Route A: Coupling of (2-chloro-4-carboxyphenyl)boronic acid (or its ester derivative) with 1-bromo-3-nitrobenzene.

Route B: Coupling of 2-chloro-4-bromobenzoic acid (or its ester) with (3-nitrophenyl)boronic acid.

Both routes utilize commercially available or readily accessible starting materials. The choice between routes may depend on the availability and reactivity of the specific boron and halide partners. The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, would need to be optimized to achieve a high yield of the desired product. mdpi.commdpi.com The functional group tolerance of the Suzuki-Miyaura reaction is generally high, accommodating the presence of chloro, nitro, and carboxylic acid (or ester) groups. researchgate.net

| Reactant 1 | Reactant 2 | Catalyst System | Product |

| (2-chloro-4-carboxyphenyl)boronic acid | 1-bromo-3-nitrobenzene | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | This compound |

| 2-chloro-4-bromobenzoic acid | (3-nitrophenyl)boronic acid | Pd catalyst (e.g., Pd(OAc)₂), Ligand (e.g., SPhos) | This compound |

This table represents plausible Suzuki-Miyaura coupling strategies for the synthesis of the target compound.

The Ullmann reaction is a classical method for synthesizing biaryl compounds, involving the copper-mediated coupling of two aryl halides. organic-chemistry.org While traditional Ullmann conditions often require harsh reaction conditions (high temperatures), modern protocols have been developed that proceed under milder conditions, often employing ligands to facilitate the reaction. nih.govrsc.org

A potential Ullmann-type synthesis of this compound could involve the coupling of 2-chloro-4-iodobenzoic acid with 1-iodo-3-nitrobenzene in the presence of a copper catalyst. The ortho-effect of the carboxylic acid group in 2-chlorobenzoic acid derivatives has been noted to facilitate some Ullmann-type reactions. nih.gov However, the formation of symmetrical biaryl byproducts is a common challenge in Ullmann couplings, which can complicate purification and lower the yield of the desired unsymmetrical product. nih.gov

| Reactant 1 | Reactant 2 | Catalyst/Promoter | Product |

| 2-chloro-4-iodobenzoic acid | 1-iodo-3-nitrobenzene | Copper powder or Cu(I) salt | This compound |

| 2-chloro-4-bromobenzoic acid | 1-bromo-3-nitrobenzene | CuI, Ligand (e.g., phenanthroline) | This compound |

This table illustrates potential Ullmann-type coupling reactions for the target synthesis.

Carboxylic Acid Functional Group Introduction and Manipulation

The carboxylic acid group is a key feature of the target molecule. This functional group can be introduced at various stages of the synthesis.

One common strategy is to carry a precursor group, such as a methyl or nitrile group, through the synthetic sequence and then convert it to a carboxylic acid in a later step. For example, a methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or nitric acid. google.comresearchgate.net A nitrile group can be hydrolyzed under acidic or basic conditions to afford the corresponding carboxylic acid. quora.com This approach can be advantageous if the free carboxylic acid is incompatible with certain reaction conditions.

Alternatively, the carboxylic acid group can be present from the start, as in the case of using a substituted benzoic acid as a starting material in a cross-coupling reaction. bohrium.com In some cases, the carboxylic acid may need to be protected, for instance as an ester, to prevent unwanted side reactions, and then deprotected in the final step. Decarbonylative or decarboxylative coupling strategies, which utilize carboxylic acids or their derivatives directly as coupling partners, represent another advanced approach. rsc.orgrsc.orgresearchgate.net

Synthesis of Pivotal Intermediate Compounds

Pivotal intermediates include compounds like:

2-Chloro-4-nitrobenzoic acid: This compound can be synthesized from p-nitrotoluene through chlorination followed by oxidation. google.com Another route involves the nitration of 2-chlorotoluene and subsequent oxidation of the methyl group.

2-Chloro-4-bromobenzoic acid or 2-Chloro-4-iodobenzoic acid: These halogenated benzoic acids are crucial for cross-coupling reactions. They can be prepared from commercially available aminobenzoic acids via Sandmeyer-type reactions or from appropriately substituted toluenes followed by oxidation.

(3-Nitrophenyl)boronic acid: This is a key component for Suzuki-Miyaura coupling. It is typically prepared from 3-bromonitrobenzene through lithium-halogen exchange followed by reaction with a trialkyl borate and subsequent hydrolysis.

1-Bromo-3-nitrobenzene or 1-Iodo-3-nitrobenzene: These are standard commercially available reagents, but can also be synthesized by the nitration of bromobenzene or iodobenzene.

Preparation of Nitro-Substituted Phenyl Precursors

The "3-nitrophenyl" moiety of the target molecule is typically introduced using a precursor that can participate in a cross-coupling reaction. These precursors are generally nitro-substituted aryl halides or organoboron compounds. Their preparation often begins with the nitration of a simpler aromatic starting material.

A common strategy is the electrophilic nitration of a substituted benzene (B151609). For instance, the synthesis of precursors for ortho-nitro-substituted biaryls can be achieved through reactions like the nitration of 2,3-dichloronitrobenzene to form 2,3-dichloro-1,4-dinitrobenzene. nih.gov This type of reaction typically uses a mixture of concentrated nitric acid and sulfuric acid. The position of the nitro group is directed by the existing substituents on the benzene ring.

For use in Suzuki-Miyaura cross-coupling reactions, a widely employed method for biaryl synthesis, a nitro-substituted phenylboronic acid is a preferred precursor. nih.govnumberanalytics.com These boronic acids can be synthesized from the corresponding aryl halide (e.g., 1-bromo-3-nitrobenzene) via a Grignard reaction followed by treatment with a trialkyl borate, or through palladium-catalyzed cross-coupling with a diboron reagent. The tolerance of Suzuki-Miyaura reactions to a wide range of functional groups, including the nitro group, makes this a highly versatile approach. sandiego.eduresearchgate.net

Table 1: Common Nitro-Substituted Phenyl Precursors and Their Synthetic Routes

| Precursor Compound | Typical Synthetic Method | Key Reagents |

|---|---|---|

| 1-Bromo-3-nitrobenzene | Electrophilic bromination of nitrobenzene | Br₂, FeBr₃ |

| 3-Nitrophenylboronic acid | From 1-bromo-3-nitrobenzene via lithium-halogen exchange and reaction with a borate ester | n-BuLi, B(OiPr)₃ |

| 1-Chloro-3-nitrobenzene | Nitration of chlorobenzene | HNO₃, H₂SO₄ |

Synthesis of Chloro-Substituted Benzoic Acid Fragments

The second key component, the "2-chloro-4-X-benzoic acid" fragment (where X is a group suitable for coupling, like a halogen or boronic acid), also requires a dedicated synthetic route. Chloro-substituted benzoic acids are versatile precursors in the synthesis of pharmaceuticals and agrochemicals. nih.govresearchgate.net

The synthesis can start from a readily available substituted toluene, which is then oxidized to form the carboxylic acid group. For example, 4-chloro-2-nitrotoluene can be oxidized using a strong oxidizing agent like potassium permanganate (KMnO₄) to yield 4-chloro-2-nitrobenzoic acid. quora.com Alternatively, direct chlorination of a benzoic acid derivative can be employed, although this may lead to mixtures of isomers depending on the directing effects of the existing substituents.

Another powerful method involves the Sandmeyer reaction, where an amino group is converted into a chloro group. For instance, a suitably substituted aminobenzoic acid can be diazotized with sodium nitrite and hydrochloric acid, followed by treatment with a copper(I) chloride catalyst to introduce the chlorine atom. A patent describes the synthesis of 3-chlorobenzoic acid from 5-chloroanthranilic acid using sodium nitrite in sulfuric acid and isopropanol. prepchem.com Similarly, methods exist for preparing compounds like 2-chloro-4-nitrobenzoic acid from precursors such as 2-chloro-4-nitro-6-hydroxy-isopropylbenzene. google.com

Table 2: Selected Synthetic Routes for Chloro-Substituted Benzoic Acids

| Target Compound | Starting Material | Key Steps/Reagents | Reference |

|---|---|---|---|

| 3-Chlorobenzoic acid | 5-Chloroanthranilic acid | Diazotization and Sandmeyer-type reaction; NaNO₂, H₂SO₄, isopropanol | prepchem.com |

| 4-Chloro-2-nitrobenzoic acid | Toluene | Friedel-Crafts alkylation, nitration, oxidation; CH₃Cl/AlCl₃, HNO₃/H₂SO₄, KMnO₄/H₂SO₄ | quora.com |

| 2-Chloro-4-(methylsulfonyl)benzoic acid | 2-Chloro-4-(chlorosulfonyl)benzoic acid | Reduction of sulfonyl chloride; Na₂SO₃, NaHCO₃ | googleapis.com |

Advancements in Synthetic Protocols for Substituted Benzoic Acids

The synthesis of fine chemicals like substituted benzoic acids is continuously evolving, driven by the need for greater efficiency, safety, and environmental responsibility. Key advancements include the integration of sustainable chemistry principles into reaction design and the application of novel technologies like continuous flow chemistry.

Principles of Sustainable Chemistry in Reaction Design

Sustainable or "green" chemistry aims to minimize the environmental impact of chemical processes. essfeed.com This is particularly relevant in the multi-step synthesis of complex molecules where waste generation and energy consumption can be significant.

One principle is the use of renewable feedstocks. Research has demonstrated scalable routes to produce bio-based benzoates from biomass-derived coumalic acid, offering a greener alternative to petroleum-derived starting materials like toluene. rsc.org Another focus is the use of safer and more efficient catalysts and reagents. For example, the oxidation of aldehydes to carboxylic acids can be achieved using hydrogen peroxide, a green oxidant, in the presence of a selenium catalyst in water, with the catalyst and aqueous medium being recyclable. mdpi.com

In the context of cross-coupling reactions for biaryl synthesis, green criteria include optimizing the loading of precious metal catalysts like palladium, avoiding large molar excesses of reagents, and replacing high-impact solvents such as 1,4-dioxane with more environmentally benign alternatives. acsgcipr.org Furthermore, sustainable practices extend to waste valorization, where industrial residues from benzoic acid production can be processed to recover other high-value aromatic compounds, implementing a circular economy approach. acs.org

Table 3: Principles of Green Chemistry in Benzoic Acid Synthesis

| Principle | Application Example | Benefit |

|---|---|---|

| Use of Renewable Feedstocks | Synthesis of benzoates from biomass-derived coumalic acid. rsc.org | Reduces reliance on fossil fuels. |

| Safer Solvents & Reagents | Using water as a solvent and H₂O₂ as an oxidant for aldehyde oxidation. mdpi.com | Minimizes toxicity and environmental pollution. |

| Catalysis | Optimizing palladium catalyst loading in cross-coupling reactions. acsgcipr.org | Reduces use of precious metals and associated environmental impact. |

| Waste Prevention/Valorization | Recovering valuable aromatic compounds from industrial benzoic acid waste. acs.org | Creates a circular process and reduces landfill waste. |

Applications of Continuous Flow Chemistry

Continuous flow chemistry, where reagents are pumped through a network of tubes and reactors, offers significant advantages over traditional batch processing. mdpi.com This technology allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields, selectivity, and safety. mdpi.com The high surface-area-to-volume ratio in microreactors enables rapid heat exchange, allowing for highly exothermic or fast reactions to be conducted safely. mdpi.com

This technology has been successfully applied to the synthesis of benzoic acid derivatives. For example, the alkylation of substituted benzoic acids has been studied in continuous flow microreactors, allowing for the rapid determination of kinetic data with minimal substrate consumption. acs.org Flow chemistry has also been employed for the large-scale synthesis of functionalized benzoic acids like 5-cyano-2-formylbenzoic acid, demonstrating its utility in process development. acs.org The synthesis of 2,2′-diselenobis(benzoic acid) has been achieved in water with a reaction time as short as 90 seconds using a flow setup, highlighting the potential for dramatic acceleration of reaction rates. rsc.org These examples show that flow chemistry is a powerful tool for the efficient, safe, and scalable production of complex substituted benzoic acids and their precursors. uchile.cl

Table 4: Comparison of Batch vs. Continuous Flow Synthesis

| Feature | Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Process Control | Limited control over temperature gradients and mixing. | Precise control over temperature, pressure, and residence time. mdpi.com |

| Safety | Handling large volumes of hazardous reagents poses risks. | Small reactor volumes enhance safety, especially for exothermic or unstable intermediates. mdpi.com |

| Scalability | Scaling up can be complex and require re-optimization. | Scalability is achieved by running the system for longer periods ("scaling out"). acs.org |

| Efficiency | Can have lower space-time yields. | Often provides higher throughput and improved yields due to enhanced control. rsc.org |

| Reaction Time | Can range from hours to days. | Can be significantly reduced, sometimes to seconds or minutes. rsc.org |

Chemical Reactivity and Mechanistic Studies of 2 Chloro 4 3 Nitrophenyl Benzoic Acid

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group (-COOH) is a versatile functional group, readily undergoing reactions typical of aromatic acids, such as esterification and amidation.

The carboxylic acid group of 2-Chloro-4-(3-nitrophenyl)benzoic acid can be converted into esters and amides, which are crucial transformations in the synthesis of more complex derivatives.

Esterification: The formation of esters from aromatic carboxylic acids can be achieved through several methods. Acid-catalyzed esterification, often using a strong acid like sulfuric acid with an excess of alcohol, is a common approach. For instance, the esterification of nitrobenzoic acids can be performed by heating with an alcohol in the presence of an acid catalyst and an entraining liquid like toluene (B28343) to remove water via azeotropic distillation. google.com Polyfluoroalkanesulfonic acids have also been shown to be effective catalysts for the esterification of nitrobenzoic acids with lower-chain alkanols at temperatures between 60 and 120 °C. google.com

Amidation: The synthesis of amides from this compound can be accomplished via two primary routes. The first involves the conversion of the carboxylic acid to a more reactive acyl chloride, typically using thionyl chloride (SOCl₂). nih.govrsc.org The resulting acyl chloride is then reacted with a primary or secondary amine to form the corresponding amide. A second, more direct method involves the use of coupling agents. Reagents such as N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can facilitate the direct condensation of the carboxylic acid with an amine at ambient temperature. chemicalbook.com Similarly, systems using triphenylphosphine (B44618) and N-chlorophthalimide have been developed for the mild amidation of various carboxylic acids. acs.org A study on the synthesis of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide utilized N,N'-diisopropylcarbodiimide (DIC) as a condensing agent and 1-hydroxybenzotriazole (B26582) (HOBt) as an activator to first form an active ester from 3-nitro-4-chlorobenzoic acid, which then reacted with an aniline (B41778) derivative. google.com

| Reaction | Reagents & Conditions | Purpose | Finding Reference |

| Esterification | Alcohol, H₂SO₄ (cat.), Toluene, Heat | Forms an ester by removing water azeotropically. | google.com |

| Alkanol (C₁-C₃), Polyfluoroalkanesulfonic acid (cat.), 60-120 °C | Forms an ester under milder conditions. | google.com | |

| Amidation (via Acyl Chloride) | 1. SOCl₂, Reflux2. Amine | Two-step process to form an amide from a stable starting material. | nih.govrsc.org |

| Amidation (Direct Coupling) | Amine, EDCI, DMAP, Dichloromethane, Room Temp. | Single-step, mild condition amidation. | chemicalbook.com |

| Amine, Triphenylphosphine, N-chlorophthalimide | In-situ generation of reactive phosphonium (B103445) species for activation. | acs.org |

Decarboxylation of aromatic carboxylic acids is typically a challenging reaction that requires high temperatures or specific catalytic systems, as the C-C bond connecting the carboxyl group to the aromatic ring is strong. The presence of electron-withdrawing groups, such as the nitro and chloro substituents on this compound, generally does not facilitate thermal decarboxylation. Specialized methods, often involving copper catalysts or conversion to specific derivatives, would be necessary to achieve this transformation, though specific studies on this compound are not prevalent.

Transformations of the Nitro Group

The nitro group (-NO₂) is a strong electron-withdrawing group that significantly influences the molecule's electronic properties and reactivity. It is a key functional handle for introducing an amino group.

The reduction of the nitro group to a primary amine is one of the most important transformations for nitroaromatic compounds. This reaction opens pathways to a wide array of derivatives through subsequent reactions of the resulting aniline. A variety of reducing agents and catalytic systems are effective. organic-chemistry.org

Catalytic Hydrogenation: This is a widely used method. Hydrogen gas (H₂) in the presence of a metal catalyst such as Palladium on carbon (Pd/C) or Raney Nickel is highly effective. commonorganicchemistry.com H₂/Pd-C is a common choice for reducing aromatic nitro groups, and this method has been used to quantitatively reduce the nitro groups on related structures like 4'-nitrophenyl-4-chloro-3-nitrobenzoate to form the corresponding diamino derivative. rsc.org Raney Nickel is often employed when trying to avoid the dehalogenation of aryl halides, which can sometimes be a side reaction with Pd/C. commonorganicchemistry.com

Metal/Acid Reductions: The use of metals like tin (Sn) or iron (Fe) in the presence of a strong acid like hydrochloric acid (HCl) is a classic method for nitro group reduction. scispace.com Tin(II) chloride (SnCl₂) offers a milder alternative that can be selective in the presence of other reducible groups. commonorganicchemistry.com

Transfer Hydrogenation: Systems using a hydrogen donor in the presence of a catalyst are also common. Examples include hydrazine (B178648) with a Pd/C catalyst or zinc powder with ammonium (B1175870) chloride. scispace.com

| Method | Reagents | Key Features | Finding Reference |

| Catalytic Hydrogenation | H₂, Pd/C | Highly efficient for aromatic nitro groups. | rsc.orgcommonorganicchemistry.com |

| H₂, Raney Nickel | Useful for substrates where dehalogenation is a concern. | commonorganicchemistry.com | |

| Metal/Acid Reduction | Fe, HCl or Sn, HCl | Classic, robust method. | scispace.com |

| SnCl₂ | Milder conditions, good for chemoselectivity. | commonorganicchemistry.com | |

| Transfer Hydrogenation | Hydrazine, Pd/C | Avoids use of pressurized H₂ gas. | scispace.com |

| Zn, NH₄Cl | Reduction in an aqueous medium. | scispace.com |

Direct condensation reactions involving the nitro group itself are not common. However, the nitro group can be transformed into other functionalities that readily participate in condensation. More complex transformations, such as the reductive coupling of nitroarenes with aldehydes, can form amide bonds. nih.gov This photomediated process involves the in-situ reduction of the nitro group to a species that can then react with an aldehyde-derived radical.

Reactivity of the Chloro Substituent

The chloro substituent on the benzoic acid ring is generally unreactive toward nucleophilic attack under standard conditions. However, its reactivity can be enhanced in nucleophilic aromatic substitution (SNAr) reactions if the aromatic ring is sufficiently electron-deficient.

For an SNAr reaction to occur, two conditions are typically required: the presence of a good leaving group (like a halide) and strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orglibretexts.org These groups stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the reaction. wikipedia.orgyoutube.com

In this compound, the chloro group is at the 2-position. The carboxylic acid at the 1-position and the nitrophenyl group at the 4-position are both electron-withdrawing. While the nitro group is on the adjacent phenyl ring, its strong electron-withdrawing nature can influence the electron density of the entire biphenyl (B1667301) system. However, its meta-position on the second ring and the lack of a nitro group directly ortho or para to the chlorine on the first ring means that SNAr reactions would likely require harsh conditions (high temperature, strong nucleophile) compared to systems with more direct activation, such as 1-chloro-2,4-dinitrobenzene. libretexts.orgopenstax.org

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for this compound, primarily involving the displacement of the chloride ion. The feasibility of this reaction is significantly enhanced by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orglibretexts.org In this molecule, the (3-nitrophenyl) group, which is strongly electron-withdrawing, is located para to the chlorine atom. This positioning activates the carbon-chlorine bond toward nucleophilic attack.

The mechanism proceeds via a two-step addition-elimination process. A nucleophile attacks the carbon atom bearing the chlorine, breaking the aromaticity of the ring and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.org The negative charge of this intermediate is delocalized across the aromatic system and is effectively stabilized by the para-(3-nitrophenyl) substituent. In the subsequent step, the leaving group (chloride) is eliminated, and the aromaticity of the ring is restored. libretexts.orgmasterorganicchemistry.com

Due to the acidic nature of the carboxylic acid, reactions conducted with basic nucleophiles will first involve an acid-base reaction to form the corresponding carboxylate salt before substitution occurs. A variety of nucleophiles can be employed in this reaction, as detailed in the table below.

Table 1: Potential Nucleophiles for SNAr Reactions

| Nucleophile Class | Example Species | Product Type |

| Alkoxides | Sodium methoxide (B1231860) (NaOCH₃) | Aryl ether |

| Amines | Ammonia (NH₃), Piperidine | Aryl amine |

| Thiolates | Sodium thiophenoxide (NaSPh) | Aryl sulfide |

| Hydroxides | Sodium hydroxide (B78521) (NaOH) | Phenol |

Halogen-Metal Exchange Reactions and Subsequent Functionalizations

Halogen-metal exchange is a powerful method for converting aryl halides into organometallic reagents, which can then be functionalized by reacting with various electrophiles. wikipedia.org For this compound, this transformation would involve treating the compound with a strong organometallic base, typically an organolithium reagent like n-butyllithium (n-BuLi). wikipedia.orgdtic.mil

However, this reaction presents significant challenges due to the other functional groups present. The organolithium reagent is a very strong base and will react preferentially with the most acidic proton in the molecule, which is the proton of the carboxylic acid group. nih.gov Therefore, at least two equivalents of the organolithium reagent would be required: the first to deprotonate the carboxylic acid, and the second to perform the halogen-metal exchange.

Furthermore, organolithium reagents can also add to the electrophilic nitro group. These competing side reactions necessitate carefully controlled conditions, such as cryogenic temperatures (e.g., -78 °C to -100 °C), to achieve a selective halogen-metal exchange. tcnj.edu

Assuming a successful exchange, the resulting aryllithium species is a potent nucleophile that can react with a wide array of electrophiles to introduce new functional groups at the C-2 position.

Table 2: Potential Electrophiles for Functionalizing the Halogen-Metal Exchange Product

| Electrophile | Reagent Example | Resulting Functional Group |

| Aldehyd/Ketone | Benzaldehyde, Acetone | Secondary/Tertiary Alcohol |

| Alkyl Halide | Iodomethane (CH₃I) | Methyl group (-CH₃) |

| Carbon Dioxide | CO₂ (gas) | Carboxylic acid |

| Disulfide | Dimethyl disulfide (CH₃SSCH₃) | Methylthio group (-SCH₃) |

Aromatic Ring Reactivity and Regioselective Functionalization

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) involves an electrophile attacking the electron-rich π-system of the benzene (B151609) rings. masterorganicchemistry.commsu.edu The regioselectivity of this attack is governed by the directing effects of the substituents already present on the rings. libretexts.orglibretexts.org Both aromatic rings in this compound are significantly deactivated towards electrophilic attack due to the presence of electron-withdrawing groups.

Ring A (the benzoic acid ring): This ring is substituted with a chlorine atom (-Cl), a carboxylic acid group (-COOH), and the (3-nitrophenyl) group.

-COOH group: A deactivating, meta-directing group.

-Cl group: A deactivating, ortho, para-directing group.

(3-nitrophenyl) group: A deactivating, meta-directing group.

All three substituents withdraw electron density from the ring, making it much less reactive than benzene. The directing effects are as follows: the -COOH group directs to C-3 and C-5; the -Cl group directs to C-3 and C-5. The position C-5 is the only available site that is ortho to the chlorine and meta to the carboxylic acid. Therefore, any forced electrophilic substitution would be predicted to occur primarily at the C-5 position, though the reaction would likely require harsh conditions.

Ring B (the nitrophenyl ring): This ring is substituted with a nitro group (-NO₂) and the (2-chloro-4-carboxyphenyl) group.

-NO₂ group: A strongly deactivating, meta-directing group.

(2-chloro-4-carboxyphenyl) group: A deactivating, meta-directing group.

Both groups strongly deactivate this ring. The nitro group directs incoming electrophiles to the C-5' and C-1' positions (relative to the point of attachment), while the other aryl group directs to the C-2' and C-6' positions. Given the combined deactivation, electrophilic substitution on this ring is highly unfavorable.

Ortho-Metalation and Directed Aromatic Functionalization

Directed ortho-metalation (DoM) is a highly regioselective method for functionalizing aromatic rings. wikipedia.org It utilizes a directing metalation group (DMG) to guide a strong base (typically an organolithium) to deprotonate a specific ortho position, forming an aryllithium intermediate. organic-chemistry.org

In this compound, the carboxylic acid group is a powerful DMG. After initial deprotonation by an organolithium base to form the lithium carboxylate, this carboxylate group directs a second equivalent of the base to remove a proton from one of the adjacent ortho positions. organic-chemistry.org The C-3 position is already substituted, so deprotonation occurs exclusively at the C-5 position.

This method provides a highly regioselective route to a C-5 functionalized derivative, a product that would be difficult to obtain via classical electrophilic substitution. The resulting C-5 lithiated species can be trapped with various electrophiles, similar to those listed in Table 2. This strategy has been successfully applied to unprotected benzoic acids, highlighting its utility. organic-chemistry.org

Kinetic and Thermodynamic Characterization of Reaction Pathways

Determination of Reaction Rate Constants

Nucleophilic Aromatic Substitution: The rate of SNAr reactions is highly dependent on the nature of the leaving group, the nucleophile, and the electronic properties of the aromatic ring. The presence of a strong electron-withdrawing group para to the leaving group, as is the case here, is known to dramatically accelerate the reaction. libretexts.orgmasterorganicchemistry.com The rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex. masterorganicchemistry.com

Halogen-Metal Exchange: The rate of lithium-halogen exchange is generally very fast, often exceeding the rate of proton transfer, especially at low temperatures. wikipedia.org The rate follows the trend I > Br > Cl, meaning the exchange for an aryl chloride is slower than for the corresponding bromide or iodide. princeton.edu The reaction is kinetically controlled, and its rate is influenced by the stability of the organolithium reagents involved. wikipedia.org

The table below presents representative kinetic data for related reactions to provide a qualitative understanding of the factors influencing reaction rates.

Table 3: Representative Kinetic Data for Analogous Aromatic Reactions

| Reaction Type | Model Compound | Reagent/Conditions | Relative Rate Constant (k_rel) | Reference Principle |

| SNAr | p-Fluoronitrobenzene | Piperidine | 3300 | Leaving group effect |

| SNAr | p-Chloronitrobenzene | Piperidine | 1.0 | Leaving group effect |

| SNAr | o-Chloronitrobenzene | NaOH | High | Positional effect of EWG |

| SNAr | m-Chloronitrobenzene | NaOH | Very Low | Positional effect of EWG libretexts.org |

| Halogen-Metal Exchange | Bromobenzene | n-BuLi | Fast | Halogen identity |

| Halogen-Metal Exchange | Chlorobenzene | n-BuLi | Slow | Halogen identity wikipedia.org |

Note: Data is illustrative and intended to show relative trends, not absolute values for the title compound.

Evaluation of Reaction Equilibria of this compound

Currently, there is a notable lack of specific, publicly available research data focusing exclusively on the evaluation of reaction equilibria for the synthesis of this compound. While the synthesis of biaryl compounds is a well-established field in organic chemistry, detailed thermodynamic and kinetic studies providing equilibrium constants (Keq), Gibbs free energy changes (ΔG°), and other related parameters for this specific molecule are not extensively documented in the searched scientific literature.

The synthesis of this compound would typically be achieved through cross-coupling reactions, such as the Suzuki-Miyaura or Ullmann reactions. These reactions are generally considered to be effectively irreversible under the conditions in which they are typically run to maximize product yield. The principles of chemical equilibrium, such as Le Châtelier's principle, are fundamental to optimizing these reactions, but specific quantitative equilibrium data for this particular product are not readily found.

In the context of a typical Suzuki-Miyaura coupling, the reaction to form a biaryl compound like this compound would involve the coupling of an aryl halide with an aryl boronic acid, catalyzed by a palladium complex. The general form of this reaction is:

Aryl Halide + Aryl Boronic Acid ⇌ Biaryl + Byproducts

The position of this equilibrium is influenced by several factors including the nature of the reactants, the catalyst, the solvent, the base used, and the temperature. For preparative organic synthesis, conditions are chosen to drive the equilibrium far to the right, favoring the formation of the biaryl product. This is often achieved by using an excess of one of the reactants or by removing a byproduct from the reaction mixture.

While general principles of reaction equilibria in cross-coupling reactions are well understood, the specific thermodynamic landscape for the formation of this compound has not been detailed in the available literature. Such a study would require careful experimental measurements or high-level computational modeling to determine the precise energy differences between reactants and products under various conditions.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Chloro 4 3 Nitrophenyl Benzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.

Proton (¹H) NMR Chemical Shift and Coupling Analysis

A ¹H NMR spectrum of 2-Chloro-4-(3-nitrophenyl)benzoic acid would be expected to show signals corresponding to the seven aromatic protons and the single carboxylic acid proton. The chemical shifts (δ) of the aromatic protons would likely appear in the range of 7.0-8.5 ppm, influenced by the electronic effects of the chloro, nitro, and carboxylic acid substituents. The acidic proton of the carboxyl group would typically be observed as a broad singlet at a much higher chemical shift, potentially above 10 ppm, and its position could be sensitive to the solvent and concentration.

The coupling patterns (splitting) of the aromatic signals would be crucial for assigning the protons to their specific positions on the two phenyl rings. Protons on adjacent carbons (ortho-coupling) would exhibit larger coupling constants (J-values) than those separated by more bonds (meta- and para-coupling).

Carbon-13 (¹³C) NMR Spectral Interpretation

The ¹³C NMR spectrum would provide information on the carbon skeleton of the molecule. It would be expected to display 13 distinct signals for the 13 carbon atoms in the structure, assuming no accidental overlap of signals. The carboxyl carbon would have a characteristic chemical shift in the range of 165-185 ppm. The carbons directly attached to the electron-withdrawing nitro and chloro groups would also show predictable shifts.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)

To definitively assign the proton and carbon signals and to establish the connectivity between the two phenyl rings, 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal which protons are coupled to each other, helping to trace the spin systems within each aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum would show direct one-bond correlations between protons and the carbons they are attached to, allowing for the unambiguous assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is critical for identifying long-range (2-3 bond) correlations between protons and carbons. It would be particularly important for establishing the connection between the two aromatic rings by showing correlations between protons on one ring and carbons on the other, via the C-C single bond connecting them.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be used to determine the exact mass of the molecular ion to a high degree of precision. This allows for the unambiguous confirmation of the molecular formula, C₁₃H₈ClNO₄, by comparing the experimentally measured mass to the calculated theoretical mass.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation

In an MS/MS experiment, the molecular ion of this compound would be isolated and then fragmented by collision with an inert gas. The resulting fragment ions would be analyzed to provide clues about the molecule's structure. Expected fragmentation pathways could include the loss of the carboxylic acid group (as CO₂ or COOH), the nitro group (as NO₂), or the chlorine atom. The observed fragmentation pattern would serve as a fingerprint to further confirm the identity and structure of the compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. For this compound, the IR spectrum provides a unique fingerprint, revealing the characteristic vibrational modes of its key structural components: the carboxylic acid group, the nitro group, and the chloroaromatic rings.

Characteristic Vibrational Frequencies of Carboxyl, Nitro, and Chloroaromatic Moieties

The IR spectrum of this compound is expected to exhibit a complex pattern of absorption bands, with each functional group giving rise to distinct peaks. Due to strong hydrogen bonding, carboxylic acids typically exist as dimers in the solid state, which significantly influences the position and shape of their characteristic absorption bands. spcmc.ac.in

Carboxyl Group:

O-H Stretching: A very broad and intense absorption band is anticipated in the region of 3300-2500 cm⁻¹, centered around 3000 cm⁻¹. orgchemboulder.com This broadness is a hallmark of the hydrogen-bonded O-H group in the carboxylic acid dimer. spcmc.ac.inorgchemboulder.com

C=O Stretching: A strong and sharp absorption band corresponding to the carbonyl stretch is expected between 1760 and 1690 cm⁻¹. orgchemboulder.compressbooks.pub Its exact position can be influenced by conjugation with the aromatic ring.

C-O Stretching and O-H Bending: Two bands resulting from C-O stretching and O-H in-plane bending are typically observed. The C-O stretching vibration usually appears as a strong band in the 1320-1210 cm⁻¹ region, while the O-H bending is found between 1440-1395 cm⁻¹. spcmc.ac.inorgchemboulder.com

Nitro Group: The nitro group (-NO₂) gives rise to two prominent and strong stretching vibrations, which are characteristic and readily identifiable. orgchemboulder.comorgchemboulder.com

Asymmetric N-O Stretching: A strong absorption band is expected in the range of 1550-1475 cm⁻¹. orgchemboulder.comorgchemboulder.com

Symmetric N-O Stretching: Another strong band is anticipated between 1360-1290 cm⁻¹. orgchemboulder.comorgchemboulder.com

Scissoring Vibration: A medium intensity peak for the scissoring vibration of the nitro group may also be observed around 850 cm⁻¹. spectroscopyonline.com

Chloroaromatic Moieties:

C-Cl Stretching: The C-Cl stretching vibration for aromatic chlorides typically appears as a strong band in the fingerprint region, though its exact position can vary.

Aromatic C-H Stretching: These vibrations are expected to appear as sharp, medium-intensity bands just above 3000 cm⁻¹. vscht.cz

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene (B151609) rings are expected to produce sharp peaks of variable intensity near 1600 cm⁻¹ and 1500 cm⁻¹. s-a-s.org

The following table summarizes the expected characteristic IR absorption frequencies for this compound.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch (H-bonded) | 3300 - 2500 | Strong, Very Broad |

| C=O Stretch | 1760 - 1690 | Strong | |

| C-O Stretch | 1320 - 1210 | Strong | |

| O-H Bend | 1440 - 1395 | Medium | |

| Nitro Group | Asymmetric N-O Stretch | 1550 - 1475 | Strong |

| Symmetric N-O Stretch | 1360 - 1290 | Strong | |

| Chloroaromatic | Aromatic C-H Stretch | > 3000 | Medium, Sharp |

| Aromatic C=C Stretch | ~1600 and ~1500 | Variable, Sharp |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. shu.ac.uk This technique is particularly useful for analyzing compounds with chromophores, which are the parts of a molecule responsible for its color, or more broadly, its UV-Vis absorption. In this compound, the chromophoric system is composed of the two substituted benzene rings.

The absorption of UV or visible radiation leads to electronic transitions, primarily involving π and n electrons. shu.ac.ukcutm.ac.in The most common transitions observed in the UV-Vis spectra of organic molecules are π → π* and n → π* transitions. cutm.ac.inlibretexts.org

π → π Transitions:* These transitions involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. They are typically characterized by high molar absorptivity (ε) values, generally between 1,000 and 10,000 L mol⁻¹ cm⁻¹. shu.ac.uk Molecules with conjugated systems, such as the aromatic rings in the target compound, exhibit these transitions. youtube.com

n → π Transitions:* These transitions involve the excitation of an electron from a non-bonding (n) orbital, such as the lone pair electrons on the oxygen atoms of the carboxyl and nitro groups, to a π* antibonding orbital. youtube.com These transitions are generally weaker, with molar absorptivities less than 2,000 L mol⁻¹ cm⁻¹. youtube.com

The UV-Vis spectrum of this compound is expected to be a composite of the absorptions from its constituent chromophores: the chlorobenzoyl moiety and the nitrophenyl moiety. The spectrum of benzoic acid itself shows two main absorption bands, often referred to as the B-band and C-band. rsc.org For neutral benzoic acid, the B-band (a π→π* transition) is observed around 230 nm, and the broader C-band is centered near 274 nm. rsc.org

The presence of the nitro group, a strong chromophore, is expected to significantly influence the spectrum. Nitroaromatic compounds typically show strong absorption due to π → π* transitions. The solvent can also affect the position of the absorption maxima; for instance, n → π* transitions often experience a blue shift (shift to shorter wavelengths) with increasing solvent polarity. shu.ac.uk

The expected electronic transitions and their approximate absorption maxima (λmax) for this compound are summarized in the table below.

| Chromophore/Functional Group | Electronic Transition | Expected λmax Range (nm) | Molar Absorptivity (ε) |

| Substituted Benzene Rings | π → π | 230 - 280 | High |

| Carbonyl and Nitro Groups | n → π | > 280 | Low |

Crystallographic and Solid-State Data for this compound Remains Elusive

Despite a comprehensive search of scientific literature and chemical databases, detailed crystallographic and solid-state characterization data for the compound this compound is not publicly available. Therefore, an article detailing its specific single-crystal X-ray diffraction analysis, polymorphism, and pseudopolymorphism, as requested, cannot be generated at this time.

The inquiry for an in-depth analysis of the solid-state characteristics of this compound, with a specific focus on its molecular geometry, intermolecular interactions, and crystal packing, did not yield any published research. Searches for experimental data pertaining to its potential polymorphic forms or the formation of solvates and hydrates were also unsuccessful.

It is crucial to distinguish this compound from the structurally different, though similarly named, 2-chloro-4-nitrobenzoic acid . Extensive crystallographic data, including studies on polymorphism and solvate formation, is available for 2-chloro-4-nitrobenzoic acid. However, this information is not applicable to the biphenyl (B1667301) structure of this compound and has been excluded to maintain scientific accuracy.

The requested article outline necessitated specific experimental data that appears not to have been determined or, if determined, not published in accessible scientific literature. Without primary crystallographic data—such as unit cell dimensions, space group, atomic coordinates, and details of hydrogen bonding networks—any discussion on the topics outlined would be purely speculative and fall outside the required professional and authoritative tone.

Future research involving the synthesis and single-crystal X-ray diffraction of this compound would be necessary to provide the specific data points required to construct the detailed article as outlined. Until such studies are published, a scientifically rigorous article on its crystallographic investigations and solid-state characteristics cannot be written.

Crystallographic Investigations and Solid State Characteristics of 2 Chloro 4 3 Nitrophenyl Benzoic Acid

Powder X-ray Diffraction (PXRD) for Bulk Material Phase Characterization

Powder X-ray Diffraction (PXRD) is a fundamental analytical technique employed to determine the crystalline nature and phase purity of a bulk sample of a solid material. This non-destructive method provides a unique "fingerprint" of a crystalline solid, which is essential for its identification, characterization, and quality control. The technique relies on the constructive interference of monochromatic X-rays and a crystalline sample. The X-rays are diffracted by the crystal lattice planes, and the resulting diffraction pattern is recorded.

The diffraction pattern is a plot of the intensity of the diffracted X-rays versus the diffraction angle, 2θ (two-theta). The positions and intensities of the diffraction peaks are characteristic of a specific crystalline structure. The peak positions are related to the d-spacing (the distance between parallel planes of atoms in the crystal) by Bragg's Law:

nλ = 2d sin(θ)

where 'n' is an integer, 'λ' is the wavelength of the X-rays, 'd' is the spacing between the crystal lattice planes, and 'θ' is the angle of diffraction.

For any given crystalline compound, the combination of d-spacings and their corresponding intensities is unique. Therefore, the PXRD pattern serves as a definitive identifier for the crystalline phase of the bulk material. It can be used to distinguish between different polymorphic forms (different crystal structures of the same compound), identify the presence of impurities or multiple phases in a sample, and monitor phase transformations under different conditions such as temperature and humidity.

As of the current date, specific Powder X-ray Diffraction data for 2-Chloro-4-(3-nitrophenyl)benzoic acid is not available in publicly accessible crystallographic databases or the scientific literature.

To illustrate the typical data obtained from a PXRD analysis of a related compound, the following table presents the characteristic diffraction peaks for 4'-Methylbiphenyl-4-carboxylic acid, a structurally similar biphenyl (B1667301) carboxylic acid derivative. This data is provided for exemplary purposes to demonstrate the format and nature of PXRD results.

Table 1: Powder X-ray Diffraction Peaks for 4'-Methylbiphenyl-4-carboxylic acid (Note: This data is for a related compound and NOT for this compound)

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

| 10.5 | 8.42 | 85 |

| 15.8 | 5.60 | 90 |

| 18.2 | 4.87 | 100 |

| 21.1 | 4.21 | 70 |

| 23.5 | 3.78 | 65 |

| 26.9 | 3.31 | 80 |

| 28.3 | 3.15 | 50 |

In a typical research setting, the experimental PXRD pattern of a newly synthesized batch of this compound would be compared against a reference pattern, if one were available, to confirm its phase identity and purity. The absence of peaks corresponding to known starting materials or potential byproducts would confirm the purity of the bulk sample. Furthermore, any variation in the peak positions or the appearance of new peaks would indicate a different crystalline form or the presence of an impurity.

Computational Chemistry and Theoretical Investigations of 2 Chloro 4 3 Nitrophenyl Benzoic Acid

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule in its gaseous state, free from intermolecular interactions. These calculations provide insights into the molecule's geometry, vibrational modes, and electronic characteristics.

Density Functional Theory (DFT) Studies of Molecular Geometry and Vibrational Frequencies

Density Functional Theory (DFT) is a robust computational method for determining the optimized geometry and vibrational frequencies of molecules. For a molecule like "2-Chloro-4-(3-nitrophenyl)benzoic acid," DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be employed to find the lowest energy conformation. nih.gov

The optimized geometry would reveal key structural parameters. For instance, in related substituted benzoic acids, the carboxylic acid group's orientation relative to the benzene (B151609) ring is a critical feature. nih.gov The presence of the bulky chloro and nitrophenyl groups would influence the planarity of the benzoic acid moiety. The dihedral angle between the two phenyl rings is a particularly important parameter, as steric hindrance between the ortho-substituents on each ring can force a twisted conformation. libretexts.orgrsc.org Studies on substituted biphenyls show that ortho substituents significantly increase the rotational barrier and favor non-planar geometries. libretexts.orgnih.gov

Vibrational frequency calculations are used to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies) and to predict the infrared and Raman spectra. Each vibrational mode corresponds to a specific molecular motion, such as the stretching of the C=O and O-H bonds in the carboxylic acid group, the C-Cl stretch, and the symmetric and asymmetric stretches of the nitro group. Theoretical calculations on benzoic acid and its derivatives have been used to assign vibrational bands with a high degree of accuracy. researchgate.net

Table 1: Representative Calculated Geometrical Parameters for Substituted Benzoic Acid and Biphenyl (B1667301) Moieties (Illustrative)

| Parameter | Typical Value (Illustrative) | Significance for this compound |

| C=O Bond Length | ~1.21 Å | Characteristic of the carboxylic acid carbonyl group. |

| C-O Bond Length | ~1.35 Å | Single bond character of the carboxylic acid hydroxyl group. |

| O-H Bond Length | ~0.97 Å | The acidic proton of the carboxyl group. |

| C-Cl Bond Length | ~1.74 Å | Reflects the covalent bond between carbon and chlorine. |

| C-N Bond Length | ~1.48 Å | Connects the nitro group to the phenyl ring. |

| Phenyl-Phenyl Dihedral Angle | 30-60° | Crucial for overall molecular shape, influenced by steric hindrance. rsc.org |

Note: These values are illustrative and based on general DFT calculations for similar functional groups and structures. The actual values for the target molecule would require specific calculation.

Analysis of Frontier Molecular Orbitals and Electron Density Distribution

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.net

For "this compound," the HOMO is expected to be localized primarily on the phenyl ring bearing the electron-donating (by resonance) chloro and carboxylic acid groups, while the LUMO would likely be concentrated on the phenyl ring with the strongly electron-withdrawing nitro group. This distribution would make the nitrophenyl ring susceptible to nucleophilic attack and the other ring more prone to electrophilic attack.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the electron density distribution. researchgate.net In the MEP of the target molecule, negative potential (red/yellow) would be expected around the oxygen atoms of the carboxylic and nitro groups, indicating regions susceptible to electrophilic attack. Positive potential (blue) would be found around the acidic hydrogen of the carboxyl group, highlighting its electrophilic character.

Table 2: Representative Frontier Orbital Energies for Substituted Biphenyls (Illustrative)

| Molecule System | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| Biphenyl Derivative 1 | -6.5 | -2.2 | 4.3 |

| Biphenyl Derivative 2 | -7.1 | -2.5 | 4.6 |

Note: Data are representative values from DFT studies on substituted biphenyl systems to illustrate the concept. nih.goviucr.org The specific values for "this compound" would depend on the precise calculation.

Conformational Analysis and Exploration of Potential Energy Surfaces

The presence of multiple rotatable single bonds, particularly the bond connecting the two phenyl rings and the bond connecting the carboxylic acid group to its ring, means that "this compound" can exist in various conformations. Conformational analysis aims to identify the stable conformers (energy minima) and the transition states (saddle points) that connect them on the potential energy surface.

The rotation around the C-C bond between the two rings is of particular interest. Due to steric hindrance from the ortho-chloro substituent and the corresponding hydrogen on the nitrophenyl ring, a planar conformation is expected to be energetically unfavorable. libretexts.org A scan of the potential energy surface by systematically varying the dihedral angle between the rings would likely reveal a twisted, non-planar structure as the global minimum. rsc.org The energy barrier to rotation determines whether different conformers, known as atropisomers, can be isolated at room temperature. libretexts.org For many substituted biphenyls, this rotational barrier is significant. rsc.org

Similarly, rotation of the carboxylic acid group relative to its phenyl ring presents different conformers. The cis and trans conformations, referring to the orientation of the C=O and O-H bonds relative to the ring, can have different energies, often influenced by intramolecular hydrogen bonding with an adjacent substituent, although in this case, the chloro group is not a hydrogen bond acceptor. nih.gov

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While quantum chemical calculations describe a static, isolated molecule, Molecular Dynamics (MD) simulations provide insights into the molecule's behavior over time, including its interactions with its environment.

Simulation of Intermolecular Interactions within Chemical Systems

In a condensed phase (like a crystal or solution), molecules of "this compound" would interact with each other. A common interaction for carboxylic acids is the formation of hydrogen-bonded dimers, where two molecules are linked by strong O-H···O=C hydrogen bonds. researchgate.net MD simulations can model the formation, stability, and dynamics of such dimers.

Furthermore, π-π stacking interactions between the phenyl rings of adjacent molecules are also expected to play a significant role in the solid-state packing and solution-phase aggregation. The simulations can quantify the strength and geometry of these non-covalent interactions, which are crucial for understanding the material's physical properties. nih.gov

Solvent Effects and Explicit Solvation Models

The properties and behavior of a molecule can be significantly altered by the solvent. MD simulations using explicit solvation models, where individual solvent molecules (e.g., water, ethanol) are included in the simulation box, can capture these effects. acs.org

For "this compound," simulations in a polar solvent like water would show the formation of hydrogen bonds between the carboxylic acid group and water molecules. nih.gov This solvation would compete with the formation of the carboxylic acid dimers seen in the gas phase or non-polar solvents. The solvent can also influence the conformational preference; a polar solvent might stabilize a conformer with a larger dipole moment. ic.ac.uk MD simulations can track the radial distribution functions of solvent molecules around different parts of the solute, revealing the specific solvation shell structure. acs.org

Reaction Mechanism Predictions and Transition State Elucidation through Computational Methods

The synthesis of this compound, a substituted biphenyl carboxylic acid, is commonly achieved through cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent method. gre.ac.ukajgreenchem.com Computational chemistry, particularly Density Functional Theory (DFT), plays a crucial role in predicting the intricate mechanisms of such reactions and in characterizing the high-energy transition states that govern the reaction rates. nih.govresearchgate.net

A plausible synthetic route involves the palladium-catalyzed Suzuki-Miyaura coupling between a boronic acid derivative of one phenyl ring and a halide of the other. For instance, the reaction could proceed between 2-chloro-4-bromobenzoic acid and 3-nitrophenylboronic acid. The catalytic cycle of the Suzuki-Miyaura reaction, as investigated by computational methods, generally involves three key steps: oxidative addition, transmetalation, and reductive elimination. nih.govresearchgate.net

Table 1: Key Steps in the Suzuki-Miyaura Coupling and Their Computational Investigation

| Catalytic Step | Description | Computational Insights |

| Oxidative Addition | The aryl halide (e.g., 2-chloro-4-bromobenzoic acid) reacts with the Pd(0) catalyst, which inserts into the carbon-halogen bond to form a Pd(II) complex. | DFT calculations can model the geometry and energy of the Pd(0) catalyst and the resulting Pd(II) intermediate. The energy barrier for this step can be calculated to determine its kinetic feasibility. |

| Transmetalation | The organoboron compound (e.g., 3-nitrophenylboronic acid) transfers its organic group to the Pd(II) complex, typically facilitated by a base. | Computational models elucidate the role of the base in activating the boronic acid. The structures of the intermediates and the transition state for the transfer of the aryl group can be determined, revealing the stereochemical and electronic factors at play. nih.gov |

| Reductive Elimination | The two aryl groups on the Pd(II) complex couple and are eliminated as the biphenyl product, regenerating the Pd(0) catalyst. | DFT calculations can predict the energy profile for the C-C bond formation and the subsequent release of the this compound molecule. The stability of the final product and the regenerated catalyst can also be assessed. nih.gov |

Transition state elucidation is a cornerstone of these computational studies. By mapping the potential energy surface of the reaction, researchers can identify the geometry and energy of the transition states for each elementary step. researchgate.net For the Suzuki-Miyaura coupling, the transmetalation step is often found to be the rate-determining step, and its transition state involves a complex arrangement of the palladium center, the two aryl groups, and the ligands. nih.gov The calculated activation energies for these transition states provide a quantitative prediction of the reaction kinetics under different conditions. nih.gov Furthermore, computational analysis can explore alternative reaction pathways and the influence of substituents on the reaction mechanism, offering a detailed understanding that is often difficult to obtain through experimental means alone. acs.org

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling and Prediction (General Theoretical Applications)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. nih.govmdpi.com For a molecule like this compound, QSAR/QSPR models can be invaluable for predicting its potential therapeutic effects, toxicity, or material properties without the need for extensive experimental testing. nih.gov These models are built upon a set of known compounds and their measured activities or properties, and they utilize molecular descriptors that quantify various aspects of the chemical structure.

The development of a QSAR/QSPR model for a class of compounds including this compound would involve several key steps:

Data Set Collection: A database of structurally related biphenyl carboxylic acids with measured biological activities (e.g., enzyme inhibition, antimicrobial activity) or properties (e.g., solubility, toxicity) would be compiled.

Molecular Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound in the dataset. These descriptors can be categorized as follows:

Topological Descriptors: These describe the connectivity of atoms in the molecule.

Geometric Descriptors: These relate to the 3D shape and size of the molecule.

Electronic Descriptors: These quantify the electronic properties, such as partial charges, dipole moment, and frontier molecular orbital energies (HOMO and LUMO). The presence of the electron-withdrawing nitro group and the chloro substituent, along with the acidic carboxylic acid group, would significantly influence these descriptors. nih.govresearchgate.net

Hydrophobic Descriptors: These, like the partition coefficient (logP), describe the lipophilicity of the molecule.

Model Development and Validation: Using statistical methods such as multiple linear regression (MLR) or machine learning algorithms, a mathematical model is built that relates a subset of the calculated descriptors to the observed activity or property. mdpi.com The predictive power of the model is then rigorously tested using internal and external validation techniques. nih.gov

Table 2: Representative Molecular Descriptors for QSAR/QSPR Modeling of Substituted Benzoic Acids

| Descriptor Type | Example Descriptors | Relevance to this compound |

| Electronic | HOMO/LUMO energies, Dipole Moment, Partial Atomic Charges | The nitro and chloro groups are strongly electron-withdrawing, affecting the molecule's reactivity and interaction with biological targets. The carboxylic acid's acidity is also an important electronic feature. nih.govresearchgate.net |

| Steric/Topological | Molecular Weight, Molar Refractivity, Kier & Hall Shape Indices | The size and shape of the molecule, influenced by the bulky substituents, will dictate its ability to fit into a biological receptor or a crystal lattice. |

| Hydrophobicity | LogP, Polar Surface Area (PSA) | These descriptors are crucial for predicting pharmacokinetic properties like absorption, distribution, metabolism, and excretion (ADME), as well as general toxicity. nih.gov |

| Quantum Chemical | Fukui functions, Chemical Hardness/Softness | These DFT-derived descriptors can provide more nuanced insights into local reactivity and the nature of intermolecular interactions. nih.govresearchgate.net |

For this compound, a QSAR model could, for instance, predict its potential as an inhibitor of a specific enzyme by correlating descriptors related to its electronic and steric profile with the inhibitory constants of analogous compounds. nih.gov Similarly, a QSPR model could predict its toxicity based on descriptors that capture its potential for non-polar narcosis or specific interactions with cellular components. nih.gov The insights gained from such models are instrumental in guiding the design of new derivatives with enhanced activity or improved safety profiles.

Derivatization Strategies and Rational Analogue Design Based on 2 Chloro 4 3 Nitrophenyl Benzoic Acid

Design Principles for Modulating Chemical Reactivity and Selectivity

The design of analogues based on 2-Chloro-4-(3-nitrophenyl)benzoic acid is guided by fundamental principles of organic chemistry, focusing on the electronic and steric characteristics of its constituent parts. The molecule offers three primary points for diversification, each with its own reactivity profile.

Carboxylic Acid Moiety : The benzoic acid group is the most facile site for initial derivatization. As a moderately activating group for nucleophilic acyl substitution, it can be readily converted into a variety of functional groups. Its transformation into a more reactive intermediate, such as an acyl chloride, significantly broadens the scope of possible nucleophilic attacks to form esters, amides, and other acid derivatives.

Chloro-Substituted Phenyl Ring : The chlorine atom is an ortho-, para-directing deactivator for electrophilic aromatic substitution, though such reactions are generally disfavored. More importantly, the C-Cl bond serves as a key handle for modern palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents, including alkyl, aryl, and amino groups, fundamentally altering the biphenyl (B1667301) core structure. The reactivity in these couplings can be tuned by the choice of catalyst, ligand, and reaction conditions.

Nitro-Substituted Phenyl Ring : The nitro group is a powerful electron-withdrawing group, deactivating the ring towards electrophilic substitution while potentially enabling nucleophilic aromatic substitution under specific conditions. Its most significant role in analogue design is as a precursor to an amino group via reduction. tandfonline.com This transformation from a strongly electron-withdrawing nitro group to a strongly electron-donating amino group dramatically alters the electronic properties of the molecule and provides a new site for further functionalization, such as acylation or diazotization. masterorganicchemistry.com

Synthesis of Functionalized Esters, Amides, and Acyl Halides

The carboxylic acid group of this compound is the primary site for generating first-generation derivatives. Standard and reliable synthetic protocols allow for its conversion into highly useful esters, amides, and acyl halides.

Acyl Halide Formation The conversion of the carboxylic acid to its corresponding acyl chloride is a crucial first step for many subsequent derivatizations, as acyl chlorides are significantly more reactive toward nucleophiles. acs.org This is typically achieved using standard chlorinating agents.

Table 8.1: General Conditions for Acyl Chloride Synthesis

| Reagent | Typical Conditions | Comments | Citations |

| Thionyl chloride (SOCl₂) | Neat or in a non-protic solvent (e.g., DCM, Toluene), often refluxed. A catalytic amount of DMF can be added. | A common and effective method. Byproducts (SO₂ and HCl) are gaseous, simplifying purification. | acs.orgreddit.comuniroma1.it |

| Oxalyl chloride ((COCl)₂) | Non-protic solvent (e.g., DCM, Toluene) at room temperature or 0 °C. Catalytic DMF is often used. | Milder conditions than SOCl₂; byproducts are all gaseous. Often preferred for sensitive substrates. | rsc.org |

| Phosphorus(V) chloride (PCl₅) | Solid PCl₅ is mixed with the carboxylic acid, often without solvent, and reacts in the cold. | Effective, but produces solid phosphorus oxychloride (POCl₃) as a byproduct which must be separated. | acs.org |

Ester Synthesis Esters are commonly synthesized either directly from the carboxylic acid or via the more reactive acyl chloride.

Fischer Esterification : This classic method involves reacting the carboxylic acid with an excess of an alcohol under strong acid catalysis (e.g., H₂SO₄, TsOH). The reaction is an equilibrium, driven to completion by using the alcohol as the solvent or by removing the water byproduct. masterorganicchemistry.comlibretexts.orgorganicchemistrytutor.commasterorganicchemistry.com

From Acyl Chlorides : A more versatile method involves reacting the pre-formed acyl chloride with an alcohol. This reaction is typically fast, irreversible, and proceeds under milder conditions, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to scavenge the HCl produced.

Activated Esters : For more specialized applications, such as bioconjugation or solid-phase synthesis, activated esters like 4-nitrophenyl (PNP) or 2,3,5,6-tetrafluorophenyl (TFP) esters can be prepared, offering a balance of reactivity and stability. wikipedia.org

Table 8.2: Selected Methods for Ester Synthesis

| Method | Reagents | Typical Conditions | Comments | Citations |

| Fischer Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄) | Reflux in excess alcohol. | Equilibrium-driven; best for simple, unhindered alcohols. | libretexts.orgmasterorganicchemistry.com |